Prion proteins (PrP) are central to transmissible spongiform encephalopathies (TSEs), where the misfolded scrapie isoform (PrPSc) propagates by inducing conformational changes in the cellular prion protein (PrPC). PrPC is a glycophosphatidylinositol (GPI)-anchored glycoprotein predominantly expressed in neuronal and hematopoietic cells [3] [6]. Its native structure contains a disordered N-terminal domain and a globular C-terminal domain with three α-helices and two β-strands. Pathological conversion to PrPSc involves a shift from α-helical to β-sheet-rich conformations, leading to aggregation, fibril formation, and neuronal toxicity [3] [7].
Prion diseases exemplify protein-misfolding disorders with parallels to Alzheimer’s and Parkinson’s diseases. Like amyloid-β (Aβ) and α-synuclein, PrPSc aggregates exhibit strain diversity, where distinct conformers produce varying neuropathological phenotypes. These aggregates drive neurodegeneration through spongiform vacuolation, synaptic dysfunction, and mitochondrial apoptosis [3] [6]. Platelets, which express PrPC, serve as peripheral models for neuronal studies due to shared biochemical pathways in prion-induced toxicity [1] [7].
Table 1: Key Structural Domains of PrP and Pathological Features
Domain/Region | Structural Characteristics | Role in Pathogenesis |
---|---|---|
N-terminal domain | Disordered, octapeptide repeats | Binds copper; redox modulation |
C-terminal domain | Globular (α-helices 1–3, β-strands 1–2) | Stability; misfolding initiates β-sheet aggregation |
Helix 1 | Amino acids 144–154 | Misfolding core region |
Fragment 106–126 | Amyloidogenic β-sheet core | Neurotoxic; activates inflammasomes |
The synthetic peptide PrP(106–126) (sequence: KTNMKHMAGAAAAGAVVGGLG) recapitulates key pathological features of full-length PrPSc. Its hydrophobic AGAAAAGA motif and C-terminal glycine-rich segment confer protease resistance and β-sheet propensity, enabling spontaneous fibrillization [1] [4] [7]. This fragment induces:
Biophysical studies reveal that residues 113–120 (AGAAAAGA) form a rigid hydrophobic core, while glycine residues enhance flexibility and solvent exposure. This dual property enables cross-seeding with other amyloidogenic proteins like Aβ, suggesting shared aggregation mechanisms [3] [6]. Inhibitors like epigallocatechin-3-gallate (EGCG) disrupt its β-sheet structure, mitigating neurotoxicity and inflammasome signaling [1] [7].
Table 2: Functional Properties of PrP(106–126) vs. Scrambled Variant
Property | PrP(106–126) | Scrambled Sequence |
---|---|---|
Sequence | KTNMKHMAGAAAAGAVVGGLG | NGAKALMGGHGATKVMVGAAA-OH |
β-Sheet Propensity | High (AGAAAAGA motif) | Disrupted (no contiguous hydrophobic core) |
Hydrophobicity Index | 0.75 (normalized scale) | 0.52 |
Inflammasome Activation | Robust NLRP3/ASC/caspase-1 colocalization | Reduced ROS generation & caspase-1 activity |
Cytotoxicity | EC₅₀: 80 μM (SH-SY5Y cells) | EC₅₀: >200 μM (predicted) |
Scrambled peptides, like the target compound H-Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala-OH (derived from PrP(106–126)), retain identical amino acid composition but alter residue order. This disrupts:
Comparative studies of wild-type and scrambled peptides reveal sequence-dependent aggregation kinetics. For example:
Such analyses identify "aggregation hotspots" (e.g., methionine-valine-glycine clusters) and inform inhibitor design targeting β-sheet nucleation. Additionally, they elucidate how prion strains with identical sequences but distinct topologies produce divergent pathologies [3] [6].
Table 3: Aggregation Kinetics of PrP(106–126) vs. Scrambled Peptide
Parameter | PrP(106–126) | Scrambled Sequence |
---|---|---|
Lag Phase | 4 ± 1 hours | >24 hours |
Fibril Yield | 85% (at 48 hours) | <15% |
Critical Concentration | 25 μM | Undetectable |
ROS Induction | 3.5-fold increase | 1.2-fold increase |
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